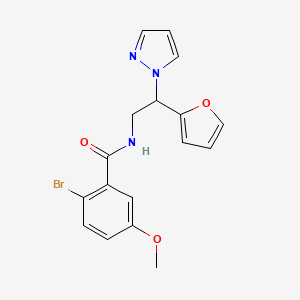
7-Bromo-4-chloro-6-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Bromo-4-chloro-6-methoxyquinazoline is a derivative of quinazoline, a bicyclic aromatic organic compound. Quinazoline derivatives are of significant interest in medicinal chemistry due to their biological activities, particularly as kinase inhibitors, which are crucial in cancer treatment. The presence of bromo, chloro, and methoxy substituents on the quinazoline ring system can influence the compound's binding affinity and selectivity towards various biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue to our compound of interest, involves a series of reactions including substitution, nitration, reduction, and cyclization steps . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is achieved through substitution, nitration, reduction, cyclization, and chlorination steps, indicating a complex synthetic route that can be adapted for the synthesis of 7-Bromo-4-chloro-6-methoxyquinazoline .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substituents on the quinazoline core can induce conformational changes in the receptor to which they bind, as seen in the case of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, which suggests that the molecular structure of 7-Bromo-4-chloro-6-methoxyquinazoline may also allow for such interactions . The crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, provides insights into the intermolecular interactions and the stabilization of the crystal packing, which could be relevant for understanding the solid-state properties of 7-Bromo-4-chloro-6-methoxyquinazoline .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . This reactivity suggests that 7-Bromo-4-chloro-6-methoxyquinazoline could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For instance, the introduction of methoxy groups can affect the solubility and the electronic properties of the molecule . The presence of bromo and chloro substituents can also impact the reactivity and the potential for further chemical modifications. The antibacterial evaluation of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one demonstrates the potential biological relevance of such compounds, which could extend to 7-Bromo-4-chloro-6-methoxyquinazoline .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : 7-Bromo-4-chloro-6-methoxyquinazoline derivatives have been synthesized through various methods, demonstrating their adaptability in chemical synthesis. For instance, a compound was synthesized by a selective nucleophilic attack involving potassium salt and 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, emphasizing the compound's versatility in chemical reactions (Cai et al., 2019).
Crystal Structure and Biological Activity : The crystal structure of such compounds has been elucidated using X-ray crystallography, revealing their potential in biological applications. One study focused on the crystal structure and its inhibition effect on lung cancer cell proliferation, suggesting a potential role in cancer research (Cai et al., 2019).
Role in Drug Synthesis and Disease Research
Intermediate in Drug Synthesis : These compounds serve as key intermediates in the synthesis of drugs like vandetanib, an antagonist of specific growth factor receptors, highlighting their significance in pharmaceutical development (Rong-dong, 2011).
Enhanced Synthesis Methods : Improved synthesis methods for these compounds have been developed, like the telescoping process in drug discovery, leading to increased yields and purity. This indicates their growing importance in medicinal chemistry (Nishimura & Saitoh, 2016).
Chemical Modifications and Applications
Chemical Modification : Various chemical modifications of 7-Bromo-4-chloro-6-methoxyquinazoline derivatives have been explored. For instance, studies have synthesized derivatives like benzyloxy)-4-chloro-6-methoxyquinazoline, further diversifying its applications in chemical research (Wang et al., 2015).
Demethylation Methods : Research has also focused on methods like microwave-assisted cleavage for demethylating methyl phenyl ethers, which could be applied to 7-Bromo-4-chloro-6-methoxyquinazoline derivatives, thus broadening their utility in synthetic chemistry (Fredriksson & Stone-Elander, 2002).
Safety and Hazards
The safety information for 7-Bromo-4-chloro-6-methoxyquinazoline indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . This suggests that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-6-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQKIIRMGDHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256955-34-6 |
Source


|
| Record name | 7-bromo-4-chloro-6-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)


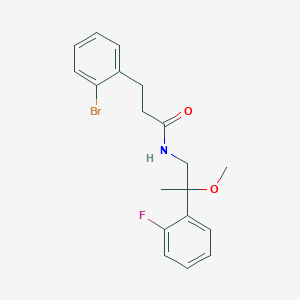
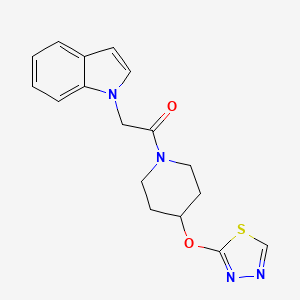
![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
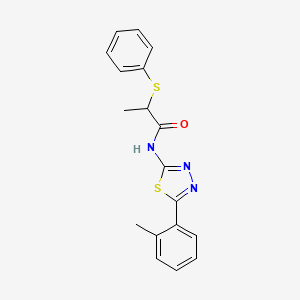
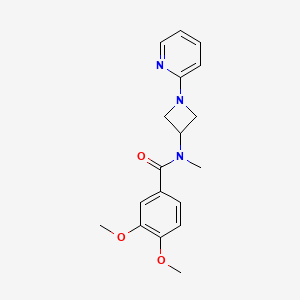
![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)
